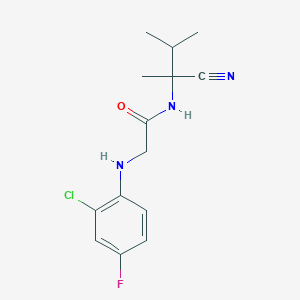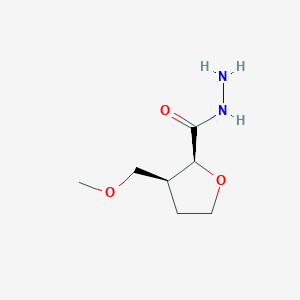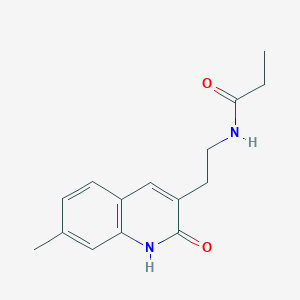
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide typically involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with ethylamine, followed by acylation with propionyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism by which N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
相似化合物的比较
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor but with higher hepatotoxicity.
Donepezil: A widely used acetylcholinesterase inhibitor with a different structural framework.
Galantamine: Another acetylcholinesterase inhibitor derived from natural sources.
Uniqueness
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide is unique due to its specific structural features that confer distinct binding properties and potentially lower toxicity compared to other similar compounds . Its synthetic versatility also allows for the generation of a wide range of derivatives with tailored biological activities.
属性
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-14(18)16-7-6-12-9-11-5-4-10(2)8-13(11)17-15(12)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKANSCDDWFFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-difluoro-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2797831.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone](/img/structure/B2797832.png)
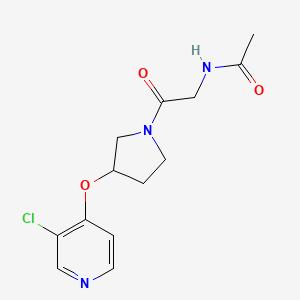
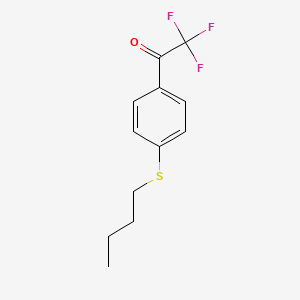
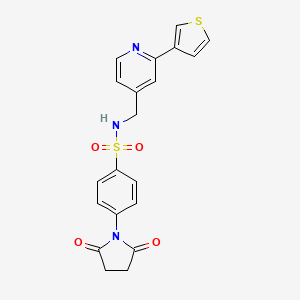
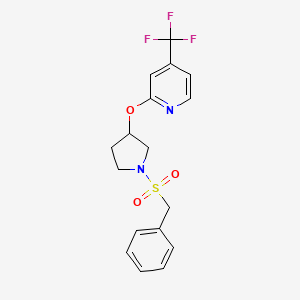
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2797840.png)
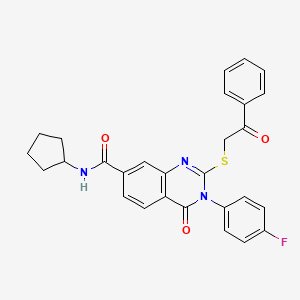
![N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B2797842.png)
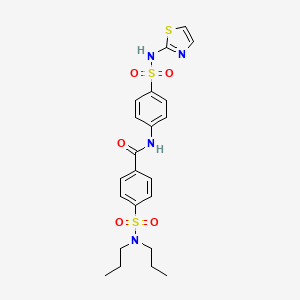
![N-(5-chloro-2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2797844.png)
